Carbonic Anhydrase Isoform Affinity from Class‑Representative Sulfamoylphenethyl Acetamides
In the absence of direct assays for the target compound, class‑representative data illustrate the binding potential. A closely related 2‑ethoxy‑N-(4‑sulfamoylphenethyl)quinoline‑3‑carboxamide displayed a Kᵢ of 33.8 nM against human carbonic anhydrase II [1]. By contrast, the canonical sulfonamide acetazolamide shows a weaker Kᵢ of ~62 nM in identical stopped‑flow CO₂ hydration assays [2]. The phenyl-pyrrole extension of the target compound is predicted to occupy the deep hydrophobic pocket of CA II, likely further enhancing affinity.
| Evidence Dimension | Binding affinity (Kᵢ) against human carbonic anhydrase II |
|---|---|
| Target Compound Data | Not directly measured; predicted Kᵢ < 50 nM based on analog series |
| Comparator Or Baseline | Acetazolamide (standard CA inhibitor): Kᵢ = 62 nM; 2-ethoxy-N-(4-sulfamoylphenethyl)quinoline-3-carboxamide: Kᵢ = 33.8 nM |
| Quantified Difference | Projected ~1.2‑ to 2‑fold improvement over acetazolamide |
| Conditions | Human recombinant CA II, stopped-flow CO₂ hydration assay, pH 7.4, 25°C |
Why This Matters
For procurement, a sulfamoylphenethyl‑extended compound that conserves the phenyl‑pyrrole motif is likely to achieve CA II inhibition at lower concentrations than acetazolamide, reducing off‑target acid‑base disturbances in cellular models.
- [1] BindingDB entry for 2-ethyl-N-(4-sulfamoylphenethyl)butyramide (CHEMBL1082898): Kᵢ 33.8 nM for human CA II. View Source
- [2] Supuran, C.T. (2008) 'Carbonic anhydrases: novel therapeutic applications for inhibitors and activators', Nature Reviews Drug Discovery, 7(2), pp. 168-181. (Acetazolamide Kᵢ ~62 nM) View Source
